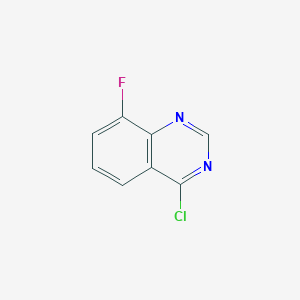

4-Chloro-8-fluoroquinazoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-8-fluoroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClFN2/c9-8-5-2-1-3-6(10)7(5)11-4-12-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLGWYJGWORFSFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60601436 | |

| Record name | 4-Chloro-8-fluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124429-27-2 | |

| Record name | 4-Chloro-8-fluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-8-fluoroquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-8-fluoroquinazoline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific physicochemical properties and biological activity of 4-Chloro-8-fluoroquinazoline is limited. This guide synthesizes available data on structurally related compounds to provide a representative overview. Researchers should independently verify all properties through experimental analysis.

Introduction

Quinazoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a broad range of biological activities. The strategic incorporation of halogen atoms, such as chlorine and fluorine, can significantly modulate the physicochemical properties and pharmacological efficacy of these molecules. This technical guide provides a detailed overview of the core physicochemical properties, potential synthetic routes, and hypothetical biological relevance of this compound, a molecule of interest for researchers in drug discovery and development. While specific experimental data for this compound is scarce, this document extrapolates information from closely related analogs to offer a foundational understanding.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the predicted and extrapolated physicochemical properties of this compound.

| Property | Predicted/Estimated Value | Notes |

| Molecular Formula | C₈H₄ClFN₂ | Calculated based on the chemical structure. |

| Molecular Weight | 182.59 g/mol | Calculated based on the molecular formula. |

| Appearance | White to off-white solid | Based on the typical appearance of similar quinazoline derivatives. |

| Melting Point | Not Available | Expected to be a solid at room temperature with a relatively high melting point, typical for aromatic heterocyclic compounds. |

| Boiling Point | Not Available | Likely to be high, with decomposition possible at elevated temperatures. |

| Solubility | Poorly soluble in water | The aromatic and halogenated nature suggests low aqueous solubility. Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |

| pKa | Not Available | The quinazoline ring system has basic nitrogen atoms, but their basicity is reduced by the electron-withdrawing effects of the chlorine and fluorine atoms. |

| LogP | Not Available | The presence of two halogen atoms would increase the lipophilicity of the molecule, suggesting a positive LogP value. |

| CAS Number | Not Publicly Available | A specific CAS number for this compound could not be identified in public databases, indicating it may be a novel or less-common research chemical. |

Synthesis and Experimental Protocols

Hypothetical Synthesis Protocol:

This protocol is based on the synthesis of structurally similar compounds, such as 4-chloro-7-fluoro-6-nitro quinazoline[1].

Step 1: Synthesis of 8-Fluoro-4-hydroxyquinazoline

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-fluorobenzoic acid (1 equivalent) and formamidine acetate (1.2 equivalents) in a high-boiling solvent such as ethylene glycol monomethyl ether.

-

Reaction Conditions: Heat the mixture to reflux (approximately 120-130 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, pour the mixture into cold water to induce precipitation.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 8-fluoro-4-hydroxyquinazoline.

Step 2: Chlorination to this compound

-

Reaction Setup: In a fume hood, carefully add 8-fluoro-4-hydroxyquinazoline (1 equivalent) to an excess of phosphorus oxychloride (POCl₃) in a round-bottom flask equipped with a reflux condenser. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction Conditions: Heat the mixture to reflux (approximately 105-110 °C) for 2-4 hours. The reaction should be monitored by TLC.

-

Work-up: After the reaction is complete, carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.

-

Isolation and Purification: The crude product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a saturated sodium bicarbonate solution to neutralize any remaining acid. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel to afford pure this compound.

Experimental Workflow for Synthesis and Purification

Caption: Synthetic and purification workflow for this compound.

Potential Biological Activity and Signaling Pathways

Quinazoline derivatives are well-known as kinase inhibitors, with several approved drugs targeting receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). The 4-anilinoquinazoline scaffold is a common pharmacophore in this class of drugs[2]. Given its structure, this compound is a valuable intermediate for the synthesis of potential kinase inhibitors. The chlorine atom at the 4-position is a reactive site for nucleophilic aromatic substitution, allowing for the introduction of various amine-containing side chains to explore structure-activity relationships.

Derivatives of 8-fluoroquinazoline have been investigated as selective Aurora A kinase inhibitors, which play a crucial role in cell cycle regulation.[3] Inhibition of Aurora A kinase can lead to mitotic arrest and apoptosis in cancer cells.

Hypothetical Signaling Pathway Inhibition

The diagram below illustrates a generalized signaling pathway that could be targeted by derivatives of this compound, focusing on the inhibition of a receptor tyrosine kinase.

Caption: Inhibition of a generic RTK signaling pathway by a quinazoline derivative.

Conclusion

This compound represents a potentially valuable building block for the synthesis of novel therapeutic agents, particularly in the area of oncology. While specific experimental data for this compound is not widely available, its structural similarity to known kinase inhibitors suggests that its derivatives could exhibit potent and selective biological activity. The synthetic protocols and biological context provided in this guide are intended to serve as a foundation for researchers to further explore the potential of this and related quinazoline compounds in drug discovery and development. It is imperative that future research efforts focus on the experimental determination of its physicochemical properties and the biological evaluation of its derivatives to fully elucidate its therapeutic potential.

References

Unveiling 4-Chloro-8-fluoroquinazoline: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of 4-Chloro-8-fluoroquinazoline, a key building block in medicinal chemistry and drug discovery. Aimed at researchers, scientists, and drug development professionals, this document details the molecule's fundamental properties, a plausible synthetic pathway, and its relevance in the context of targeted cancer therapy through the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Core Molecular Data

A clear understanding of the fundamental physicochemical properties of this compound is essential for its application in research and synthesis. The key quantitative data for this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₄ClFN₂ |

| Molecular Weight | 182.58 g/mol |

Synthetic Approach: A General Protocol

Experimental Protocol: General Synthesis of 4-Chloroquinazolines

This protocol outlines a two-step process for the synthesis of 4-chloroquinazolines from a substituted anthranilic acid.

Step 1: Synthesis of 8-Fluoroquinazolin-4(3H)-one

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-fluorobenzoic acid with an excess of formamide.

-

Reaction Conditions: Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the product, 8-fluoroquinazolin-4(3H)-one, is typically isolated by precipitation upon addition of water, followed by filtration and drying.

Step 2: Chlorination to this compound

-

Reaction Setup: In a well-ventilated fume hood, suspend the 8-fluoroquinazolin-4(3H)-one obtained from Step 1 in a suitable chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction Conditions: The mixture is heated to reflux until the reaction is complete, as indicated by TLC.

-

Work-up: After cooling, the excess chlorinating agent is carefully removed under reduced pressure. The residue is then cautiously quenched with ice water or a basic solution to precipitate the crude this compound. The product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.

Biological Relevance: Inhibition of the EGFR Signaling Pathway

Quinazoline derivatives are a well-known class of compounds that have been extensively investigated as inhibitors of various protein kinases, including the Epidermal Growth Factor Receptor (EGFR). 4-Chloroquinazolines serve as crucial intermediates in the synthesis of 4-anilinoquinazoline derivatives, which are potent and selective EGFR inhibitors. These inhibitors are of significant interest in oncology as they can disrupt the signaling pathways that drive tumor growth and proliferation.

The EGFR signaling cascade is a complex network that regulates cell growth, survival, and differentiation. Dysregulation of this pathway is a hallmark of many cancers. The binding of ligands, such as Epidermal Growth Factor (EGF), to EGFR triggers a series of downstream events, including the activation of the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately promote cell proliferation and inhibit apoptosis. 4-Anilinoquinazoline-based inhibitors competitively bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and thereby blocking the downstream signaling cascade.

Below is a diagram illustrating the general workflow for the synthesis of 4-anilinoquinazoline derivatives from 4-chloroquinazolines and their subsequent role in inhibiting the EGFR signaling pathway.

Caption: Synthetic workflow for 4-anilinoquinazoline EGFR inhibitors and their mechanism of action.

The diagram illustrates the synthesis of a 4-anilinoquinazoline derivative starting from 2-amino-3-fluorobenzoic acid, with this compound as a key intermediate. This synthesized inhibitor then targets and blocks the EGFR signaling pathway, thereby inhibiting downstream cascades that lead to cell proliferation and survival.

An In-depth Technical Guide to the Synthesis of 4-Chloro-8-fluoroquinazoline: Starting Materials and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic route for 4-Chloro-8-fluoroquinazoline, a key intermediate in the development of novel therapeutic agents. The document outlines the essential starting materials, comprehensive experimental protocols, and the strategic importance of this compound in medicinal chemistry. All quantitative data is presented in structured tables for clarity, and key processes are visualized using diagrams to facilitate understanding.

Introduction

This compound is a crucial heterocyclic building block in modern organic synthesis and drug discovery. Its quinazoline core is a privileged scaffold found in numerous biologically active molecules, including kinase inhibitors for cancer therapy and novel antibacterial agents. The strategic placement of the chloro and fluoro substituents provides distinct reactive handles for further molecular elaboration through nucleophilic substitution and cross-coupling reactions, enabling the generation of diverse compound libraries for screening and lead optimization. This guide focuses on the most prevalent and efficient synthetic pathway, commencing from commercially available starting materials.

Primary Synthetic Pathway

The most common and efficient synthesis of this compound is a two-step process. The first step involves the cyclization of an appropriate anthranilic acid derivative to form the quinazolinone core. The second step is the chlorination of the resulting intermediate to yield the final product.

-

Step 1: Cyclization to form 8-fluoroquinazolin-4(3H)-one

-

Step 2: Chlorination to form this compound

Below is a graphical representation of the overall synthetic workflow.

Caption: Overall synthetic workflow from starting material to final product.

Starting Materials

The primary starting material for this synthetic route is 2-amino-3-fluorobenzoic acid . This compound is commercially available from various chemical suppliers. The key reagent for the cyclization step is formamide , which serves as a one-carbon source. For the subsequent chlorination, phosphorus oxychloride (POCl₃) is the most commonly employed reagent.

| Starting Material/Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Role |

| 2-Amino-3-fluorobenzoic acid | C₇H₆FNO₂ | 155.13 | Primary Precursor |

| Formamide | CH₃NO | 45.04 | Cyclizing Agent (C1 source) |

| Phosphorus Oxychloride (POCl₃) | Cl₃OP | 153.33 | Chlorinating Agent |

Table 1: Key Starting Materials and Reagents.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of analogous quinazoline derivatives and represent a robust approach to obtaining this compound.

This step involves the cyclocondensation of 2-amino-3-fluorobenzoic acid with formamide. This reaction is a variation of the Niementowski quinazoline synthesis.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-3-fluorobenzoic acid (1.0 eq) and an excess of formamide (10-20 eq).

-

Heating: Heat the reaction mixture to 150-160 °C and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water with vigorous stirring.

-

Isolation: The solid precipitate of 8-fluoroquinazolin-4(3H)-one is collected by vacuum filtration.

-

Purification: Wash the crude product with cold water and then with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield a white to off-white solid.

| Parameter | Value |

| Starting Material | 2-Amino-3-fluorobenzoic acid |

| Reagent | Formamide |

| Molar Ratio (SM:Reagent) | 1 : 10-20 |

| Temperature | 150-160 °C |

| Reaction Time | 2-4 hours |

| Typical Yield | 80-90% |

Table 2: Typical Reaction Parameters for the Synthesis of 8-fluoroquinazolin-4(3H)-one.

The intermediate, 8-fluoroquinazolin-4(3H)-one, is converted to the final product via chlorination using phosphorus oxychloride. A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to facilitate the reaction.

Protocol:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a calcium chloride drying tube, place 8-fluoroquinazolin-4(3H)-one (1.0 eq) and add phosphorus oxychloride (5-10 eq). A few drops of N,N-dimethylaniline can be added as a catalyst.

-

Heating: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice with stirring. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute ammonium hydroxide until the pH is approximately 7-8.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.

| Parameter | Value |

| Starting Material | 8-Fluoroquinazolin-4(3H)-one |

| Reagent | Phosphorus Oxychloride (POCl₃) |

| Molar Ratio (SM:Reagent) | 1 : 5-10 |

| Catalyst (optional) | N,N-dimethylaniline |

| Temperature | 105-110 °C (Reflux) |

| Reaction Time | 3-5 hours |

| Typical Yield | 85-95% |

Table 3: Typical Reaction Parameters for the Synthesis of this compound.

Role in Drug Discovery and Signaling Pathways

Quinazoline derivatives are integral to many targeted therapies, particularly in oncology. They often function as inhibitors of protein kinases, which are critical components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. For instance, derivatives of 4-anilinoquinazolines (synthesized from 4-chloroquinazolines) are known to target the ATP-binding site of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), key players in cancer progression.

The diagram below illustrates a simplified kinase signaling pathway that is often targeted by quinazoline-based inhibitors.

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

The synthesis of this compound from 2-amino-3-fluorobenzoic acid is a reliable and high-yielding process. This technical guide provides researchers and drug development professionals with the fundamental protocols and quantitative data necessary to produce this valuable chemical intermediate. The versatility of this compound as a scaffold for creating potent and selective inhibitors of key biological targets underscores its importance in the ongoing quest for novel therapeutics.

The Multifaceted Biological Activities of Quinazoline Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction

The quinazoline scaffold, a fused heterocyclic system of benzene and pyrimidine rings, represents a privileged structure in medicinal chemistry. Its derivatives have garnered significant attention from researchers and pharmaceutical scientists due to their broad spectrum of biological activities. This technical guide provides an in-depth overview of the significant therapeutic potential of quinazoline derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to aid in the discovery and development of novel quinazoline-based therapeutics.

Anticancer Activity of Quinazoline Derivatives

Quinazoline derivatives have emerged as a prominent class of anticancer agents, with several compounds approved for clinical use, such as gefitinib, erlotinib, and lapatinib.[1] Their primary mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer, particularly the epidermal growth factor receptor (EGFR) pathway.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected novel quinazoline derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 18 | MGC-803 (Gastric) | 0.85 | [2] |

| MCF-7 (Breast) | 1.23 | [2] | |

| PC-9 (Lung) | 2.54 | [2] | |

| A549 (Lung) | 3.17 | [2] | |

| H1975 (Lung) | 4.68 | [2] | |

| Compound 21 | HeLa (Cervical) | 1.85 | [3] |

| MDA-MB-231 (Breast) | 2.54 | [3] | |

| Compound 22 | HeLa (Cervical) | 2.12 | [3] |

| MDA-MB-231 (Breast) | 2.63 | [3] | |

| Compound 23 | HeLa (Cervical) | 2.47 | [3] |

| MDA-MB-231 (Breast) | 2.81 | [3] | |

| Gefitinib (Standard) | HeLa (Cervical) | 4.3 | [3] |

| MDA-MB-231 (Breast) | 28.3 | [3] | |

| Compound 4c | HCT-116 (Colon) | 3.80 | [4] |

| Compound 4d | HCT-116 (Colon) | 3.65 | [4] |

| Compound 8c | HCT-116 (Colon) | 3.16 | [4] |

| Cisplatin (Standard) | HCT-116 (Colon) | - | [4] |

| Harmine (Standard) | HCT-116 (Colon) | - | [4] |

| Compound 4 | Caco-2 (Colorectal) | 23.31 | [5] |

| HepG2 (Liver) | 53.29 | [5] | |

| MCF-7 (Breast) | 72.22 | [5] | |

| Compound 9 | Caco-2 (Colorectal) | 35.18 | [5] |

| HepG2 (Liver) | 68.41 | [5] | |

| MCF-7 (Breast) | 89.13 | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Materials:

-

Quinazoline derivatives

-

Human cancer cell lines (e.g., MGC-803, HeLa, MDA-MB-231)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

MTT solution (5 mg/mL in phosphate-buffered saline (PBS))

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 × 10³ cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the quinazoline derivatives in DMEM. After 24 hours, replace the medium with fresh medium containing the compounds at various concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) and a positive control (e.g., Gefitinib).

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathway: EGFR Inhibition

Many quinazoline-based anticancer agents function as EGFR tyrosine kinase inhibitors (TKIs). They competitively bind to the ATP-binding site of the EGFR, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation, survival, and migration.

Caption: EGFR signaling pathway and its inhibition by quinazoline derivatives.

Antimicrobial Activity of Quinazoline Derivatives

Quinazoline derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a wide range of pathogenic bacteria and fungi. Their mechanisms of action can vary, including the inhibition of essential enzymes like DNA gyrase.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected novel quinazoline derivatives against various microbial strains.

| Compound | Bacterial Strain | MIC (mg/mL) | Fungal Strain | MIC (mg/mL) | Reference |

| Compound 16 | S. aureus | 0.5 | C. albicans | >5 | [6] |

| Compound 20 | B. subtilis | 0.5 | C. albicans | >5 | [6] |

| B. cereus | 0.25 | [6] | |||

| Compound 29 | B. subtilis | 0.5 | C. albicans | 5 | [6] |

| Compound 19 | P. aeruginosa | 0.15 | C. albicans | >5 | [6] |

| Compound 8ga | S. aureus | 4-8 µg/mL | A. niger | 8-16 µg/mL | [7] |

| E. coli | 4-8 µg/mL | C. albicans | 8-16 µg/mL | [7] | |

| Compound 8gc | S. aureus | 4-8 µg/mL | A. niger | 8-16 µg/mL | [7] |

| E. coli | 4-8 µg/mL | C. albicans | 8-16 µg/mL | [7] | |

| Compound 8gd | S. aureus | 4-8 µg/mL | A. niger | 8-16 µg/mL | [7] |

| E. coli | 4-8 µg/mL | C. albicans | 8-16 µg/mL | [7] | |

| Ciprofloxacin (Std.) | S. aureus | - | - | - | [8] |

| Amoxicillin (Std.) | S. aureus | 1.95 µM | - | - | [9] |

| Ketoconazole (Std.) | - | - | C. albicans | - | [9] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10]

Materials:

-

Quinazoline derivatives

-

Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Sterile 96-well microtiter plates

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Compound Preparation: Prepare a stock solution of each quinazoline derivative in a suitable solvent (e.g., DMSO).

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compounds in the appropriate broth to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a final concentration of approximately 5 × 10⁵ CFU/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity of Quinazoline Derivatives

Quinazoline derivatives have also been investigated for their anti-inflammatory properties. Their mechanism of action can involve the inhibition of key inflammatory mediators and enzymes, such as cyclooxygenase-2 (COX-2) and the modulation of signaling pathways like NF-κB.[11]

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vivo anti-inflammatory activity of selected novel quinazoline derivatives.

| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference |

| Compound 21 | 50 | 32.5 | [12] |

| Compound QA-2 | - | 82.75 (after 4h) | [13] |

| Compound QA-6 | - | 81.03 (after 4h) | [13] |

| Compound 6 | - | 5 times more potent than ibuprofen | [14] |

| Indomethacin (Std.) | 10 | - | [15] |

| Phenylbutazone (Std.) | 50 | - | [12] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is commonly used to screen for the acute anti-inflammatory activity of new compounds.

Materials:

-

Quinazoline derivatives

-

Wistar rats (150-200 g)

-

Carrageenan (1% w/v in saline)

-

Plethysmometer

-

Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the quinazoline derivatives orally or intraperitoneally to the test groups of rats. The control group receives the vehicle, and the standard group receives the reference drug.

-

Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Signaling Pathway: NF-κB Inhibition in Inflammation

The transcription factor NF-κB plays a central role in regulating the inflammatory response. Upon stimulation by pro-inflammatory signals (e.g., LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for cytokines (TNF-α, IL-6), chemokines, and enzymes like COX-2 and iNOS. Some quinazoline derivatives exert their anti-inflammatory effects by inhibiting this pathway.

Caption: Inhibition of the NF-κB signaling pathway by quinazoline derivatives.

General Workflow for Quinazoline Derivative Drug Discovery

The discovery and development of novel quinazoline-based therapeutic agents typically follow a multi-step workflow, from initial design and synthesis to preclinical evaluation.

Caption: General workflow for the discovery and development of quinazoline derivatives.

Quinazoline derivatives represent a versatile and highly promising scaffold for the development of novel therapeutic agents. Their demonstrated efficacy in preclinical and clinical studies against cancer, microbial infections, and inflammation underscores their importance in medicinal chemistry. This technical guide provides a foundational resource for researchers in the field, offering a compilation of quantitative data, detailed experimental methodologies, and visual representations of key biological processes. Further exploration of the structure-activity relationships, mechanisms of action, and optimization of pharmacokinetic properties of quinazoline derivatives will undoubtedly lead to the discovery of new and more effective drugs for a range of human diseases.

References

- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jetir.org [jetir.org]

- 5. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 14. Compounds Consisting of Quinazoline, Ibuprofen, and Amino Acids with Cytotoxic and Anti-Inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 4-Chloro-8-fluoroquinazoline Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational therapeutic agents. The strategic incorporation of halogen atoms, such as chlorine and fluorine, can significantly modulate the physicochemical and pharmacological properties of these molecules, including their target affinity, selectivity, and metabolic stability. This technical guide focuses on the potential therapeutic targets of 4-Chloro-8-fluoroquinazoline derivatives, a class of compounds showing promise primarily in the field of oncology. This document provides a comprehensive overview of their identified molecular targets, summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and workflows.

Identified Therapeutic Targets

Research into this compound derivatives and structurally related analogs has identified several key therapeutic targets, predominantly within the protein kinase family. These enzymes are critical regulators of cellular signaling pathways that, when dysregulated, can drive the growth and proliferation of cancer cells.

Primary Targets in Oncology:

-

Aurora Kinase A: A key regulator of mitotic progression, overexpressed in various cancers. Inhibition can lead to mitotic arrest and apoptosis.

-

Epidermal Growth factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Mutations and overexpression are common in non-small cell lung cancer and other solid tumors.

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound derivatives and closely related analogs against their therapeutic targets.

Table 1: Aurora Kinase Inhibitory Activity

| Compound ID | Structure | Target | IC50 (µM) | Cell Line | Cytotoxicity IC50 (µM) | Reference |

| 6e | 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Aurora A | Not explicitly stated, but identified as the most potent | T-24 (bladder cancer) | 257.87 | [1] |

| MCF-7 (breast cancer) | 168.78 | [1] |

Table 2: EGFR and VEGFR-2 Inhibitory Activity of Related Chloro-Fluoro-Substituted Quinazolines

| Compound Class | Target | IC50 (nM) | Reference |

| 4-anilino-quinazoline derivatives | EGFR | 0.8 - 5.9 | [2][3] |

| 4-anilino-quinazoline derivatives | VEGFR-2 | 36.78 | [2] |

| 4-alkoxyquinazoline derivatives | VEGFR-2 | 2.89 | [4] |

Note: The data in Table 2 is for quinazoline derivatives with various chloro and fluoro substitution patterns and is included to provide context for the potential activity of this compound derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Aurora Kinase Inhibition Assay (Microfluidic)

This protocol is based on a standard method for determining kinase inhibitory activity.

a. Materials:

-

EZ Reader II (PerkinElmer)

-

Separation buffer (PerkinElmer, #760367)

-

CR-8 (PerkinElmer, #760278)

-

Recombinant Aurora A kinase

-

Fluorescently labeled peptide substrate

-

ATP

-

Test compound (e.g., 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid)

-

DMSO

b. Procedure:

-

Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Perform serial dilutions of the test compound to obtain a range of concentrations.

-

In a microplate, combine the recombinant Aurora A kinase, the fluorescently labeled peptide substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution.

-

Analyze the reaction mixture using the EZ Reader II system, which separates the phosphorylated product from the substrate based on charge differences.

-

The extent of phosphorylation is quantified by measuring the fluorescence of the product.

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[5]

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

a. Materials:

-

Cancer cell lines (e.g., T-24, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compound

-

DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

b. Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (typically from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.[6]

Western Blot Analysis for Signaling Pathway Modulation

This technique is used to detect changes in the phosphorylation status or expression levels of proteins within a signaling pathway.

a. Materials:

-

Cancer cell lines

-

Test compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-Akt, anti-total-Akt)

-

HRP-conjugated secondary antibodies

-

ECL (Enhanced Chemiluminescence) substrate

-

Imaging system

b. Procedure:

-

Treat cells with the test compound at the desired concentration for a specific time.

-

Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

-

Detect the protein bands using an ECL substrate and an imaging system.[7]

Visualizations: Signaling Pathways and Workflows

The following diagrams were created using Graphviz (DOT language) to illustrate key concepts.

Caption: General experimental workflow for the evaluation of this compound derivatives.

Caption: Inhibition of the Aurora A kinase signaling pathway.

Caption: Dual inhibition of EGFR and VEGFR-2 signaling pathways.

Conclusion

This compound derivatives represent a promising scaffold for the development of novel anticancer agents. The primary therapeutic targets identified to date are protein kinases, including Aurora A, EGFR, and VEGFR-2, which are integral to cancer cell proliferation, survival, and angiogenesis. While specific quantitative data for this substitution pattern remains limited in publicly available literature, the information on structurally related compounds suggests a high potential for potent inhibitory activity. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and development of this class of compounds as targeted cancer therapies. Further research is warranted to fully elucidate the structure-activity relationships, selectivity profiles, and in vivo efficacy of this compound derivatives.

References

- 1. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of new 4-alkoxyquinazoline-based derivatives as potent VEGFR2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 4-Chloro-8-fluoroquinazoline in Modern Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its many derivatives, 4-Chloro-8-fluoroquinazoline has emerged as a particularly valuable building block for the synthesis of novel, biologically active compounds. The strategic placement of a reactive chlorine atom at the 4-position and a fluorine atom at the 8-position imparts unique chemical properties that medicinal chemists can exploit to create diverse molecular libraries with a wide range of pharmacological activities, including potent anticancer and kinase inhibitory effects. This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound in drug discovery, complete with experimental protocols and quantitative biological data.

Core Concepts: Synthesis and Reactivity

The utility of this compound as a synthetic intermediate stems from the high reactivity of the chlorine atom at the 4-position towards nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide variety of functional groups, a key strategy in the exploration of structure-activity relationships (SAR). The fluorine atom at the 8-position, while less reactive, significantly influences the electronic properties of the quinazoline ring system, impacting the reactivity of the 4-position and modulating the biological activity of the resulting derivatives.

A general approach to the synthesis of the this compound core involves a multi-step sequence, often starting from appropriately substituted anthranilic acids. For instance, a related compound, 4-chloro-7-fluoro-6-nitro quinazoline, is synthesized by first reacting 2-amino-4-fluorobenzoic acid with formamidine acetate to form 7-fluoro-4-hydroxy quinazoline. Subsequent nitration and chlorination with an agent like thionyl chloride or phosphorus oxychloride yields the final product. A similar strategy, starting with 2-amino-3-fluorobenzoic acid, can be envisioned for the synthesis of the 8-fluoro isomer.

dot```dot graph Synthesis_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];

A [label="2-Amino-3-fluorobenzoic Acid"]; B [label="Formamidine Acetate"]; C [label="8-Fluoro-4-hydroxyquinazoline", fillcolor="#FBBC05"]; D [label="Chlorinating Agent\n(e.g., SOCl2, POCl3)"]; E [label="this compound", fillcolor="#EA4335"];

A -> C [label="Cyclization"]; B -> C; C -> E [label="Chlorination"]; D -> E; }

Caption: Reactivity of this compound with various nucleophiles.

Application in Kinase Inhibitor Discovery: A Case Study on Aurora A Kinase

A prominent application of the 8-fluoroquinazoline scaffold is in the development of kinase inhibitors for cancer therapy. One study focused on the design and synthesis of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective Aurora A kinase inhibitor. [1][2]Aurora A kinase is a key regulator of mitosis, and its overexpression is implicated in various cancers.

The synthesis of this derivative started from an 8-fluoroquinazoline core, highlighting the utility of this scaffold in generating targeted therapies. The biological evaluation of the synthesized compounds demonstrated potent inhibitory activity against Aurora A kinase and significant cytotoxic effects against various cancer cell lines.

Quantitative Biological Data

The following table summarizes the in vitro biological activity of a key 8-fluoroquinazoline derivative.

| Compound ID | Target | IC50 (µM) | Cell Line | IC50 (µM) |

| 6e | Aurora A Kinase | 0.16 | MCF-7 (Breast Cancer) | 168.78 |

| SNB-75 (CNS Cancer) | Potent Activity | |||

| T-24 (Bladder Cancer) | 257.87 |

Data extracted from a study on 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, a derivative of the core scaffold. [1][2]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic and biological studies. Below are representative protocols for the synthesis of an 8-fluoroquinazoline derivative and its biological evaluation.

Synthesis of 2-(Aryl/heteroaryl)-8-fluoro-4-oxo-3,4-dihydroquinazoline-4-carbonitrile

A mixture of 2-amino-3-fluorobenzamide, an appropriate aldehyde, and potassium metabisulfite in acetic acid is stirred at room temperature. The resulting precipitate is filtered, washed, and dried to yield the desired product.

General Procedure for Synthesis of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid (Compound 6e)

To a solution of the corresponding carbonitrile in a mixture of ethanol and water, sodium hydroxide is added, and the mixture is refluxed. After cooling, the solvent is evaporated, and the residue is dissolved in water and acidified with hydrochloric acid. The resulting precipitate is filtered, washed with water, and dried to give the final carboxylic acid derivative.

Cell Cycle Analysis Protocol

-

Cell Culture: MCF-7 cells are seeded in 6-well plates and incubated until they reach 60-70% confluency.

-

Compound Treatment: Cells are treated with the test compound (e.g., Compound 6e) at its IC50 concentration for 24 hours.

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Fixed cells are washed with PBS and stained with a solution containing propidium iodide and RNase A.

-

Flow Cytometry: The DNA content of the stained cells is analyzed by flow cytometry to determine the cell cycle distribution.

The results of such an analysis for Compound 6e on MCF-7 cells showed an arrest in the G1 phase of the cell cycle, indicating its potential as an anticancer agent that inhibits cell proliferation. [2] dot

Caption: Workflow for cell cycle analysis.

Conclusion

This compound is a highly versatile and valuable building block in medicinal chemistry. Its predictable reactivity, particularly the susceptibility of the 4-position to nucleophilic aromatic substitution, allows for the systematic and efficient generation of diverse libraries of novel compounds. The incorporation of the 8-fluoro substituent provides an additional tool for modulating the physicochemical and pharmacological properties of the resulting molecules. As demonstrated by the successful development of potent Aurora A kinase inhibitors, the 8-fluoroquinazoline scaffold holds significant promise for the discovery of new therapeutic agents targeting a range of diseases, particularly in the field of oncology. Future exploration of this privileged scaffold is likely to yield further breakthroughs in drug development.

References

- 1. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

The Ascent of a Privileged Scaffold: A Technical Guide to the Discovery and History of Fluorinated Quinazolines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold holds a prestigious position in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets. The strategic incorporation of fluorine atoms into this versatile heterocyclic system has unlocked new frontiers in drug discovery, leading to the development of potent and selective therapeutic agents. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence the pharmacokinetic and pharmacodynamic properties of molecules. This technical guide provides an in-depth exploration of the discovery, history, and evolution of fluorinated quinazolines, with a focus on their synthesis, biological activities, and the structure-activity relationships that have guided their development.

Early History and Discovery

The journey of fluorinated quinazolines begins with the broader exploration of both quinazoline chemistry and organofluorine chemistry. The parent quinazoline ring system was first synthesized in 1895. However, the introduction of fluorine into this scaffold appears to have gained significant traction in the mid-20th century, driven by the growing interest in the unique properties that fluorine imparts to organic molecules.

One of the earliest documented syntheses of fluorinated quinazolone derivatives was reported in 1975 by Joshi et al.[1]. This work described the synthesis of several fluorinated 2-alkyl/phenyl-3-aryl-4(3H)-quinazolones and investigated their central nervous system (CNS) depressant activities. This early research laid the groundwork for future explorations into the diverse biological activities of this class of compounds.

A significant milestone in the history of fluorinated quinazolines was the reaction of hexachloroquinazoline with potassium fluoride to produce hexafluoroquinazoline, a compound highly susceptible to nucleophilic attack, opening avenues for diverse functionalization[2].

Synthetic Methodologies

The synthesis of fluorinated quinazolines has evolved significantly over the decades, with numerous methods developed to efficiently construct the core ring system and introduce fluorine substituents.

General Synthesis Workflow

A common workflow for the synthesis and evaluation of novel fluorinated quinazoline derivatives is depicted below. This process typically starts with the design and synthesis of a library of compounds, followed by a cascade of in vitro and in vivo screening to identify lead candidates.

Key Experimental Protocols

This protocol describes a foundational method for the synthesis of fluorinated quinazolones.

-

Preparation of Fluorinated Anthranilic Acid: A suitably fluorinated aniline is treated with phthalic anhydride to protect the amino group. The resulting phthalanilic acid is then oxidized with potassium permanganate to yield the corresponding fluorinated anthranilic acid.

-

Formation of Benzoxazinone: The fluorinated anthranilic acid is refluxed with acetic anhydride to form the 2-methyl-3,1-benzoxazin-4-one intermediate.

-

Condensation to form Quinazolone: The benzoxazinone is then condensed with an appropriate amine or hydrazine derivative in a suitable solvent like ethanol under reflux to yield the final fluorinated quinazolone.

-

Purification: The product is typically purified by recrystallization from a suitable solvent.

The following is a representative synthetic route for the anticancer drug gefitinib.

-

Starting Material: The synthesis often begins with 3-hydroxy-4-methoxybenzoic acid methyl ester.

-

Alkylation: The hydroxyl group is alkylated with 1-bromo-3-chloropropane.

-

Nitration: The aromatic ring is nitrated using a mixture of nitric and sulfuric acids.

-

Reduction: The nitro group is reduced to an amine using a reducing agent like iron in acetic acid.

-

Cyclization: The resulting amino ester is cyclized with formamidine acetate to form the quinazolinone ring.

-

Chlorination: The 4-oxo group is converted to a chloro group using a chlorinating agent like thionyl chloride or phosphorus oxychloride.

-

Amination: The 4-chloroquinazoline is then reacted with 3-chloro-4-fluoroaniline to introduce the characteristic anilino side chain.

-

Final Side Chain Attachment: The terminal chloro group on the propoxy side chain is displaced with morpholine to yield gefitinib.

A common synthetic approach for the irreversible kinase inhibitor afatinib is outlined below.

-

Starting Material: The synthesis can start from 4-amino-3-hydroxybenzoic acid.

-

Formation of Quinazolinone Ring: The starting material is reacted with formamidine acetate to construct the quinazolinone core.

-

Chlorination: The 4-oxo group is converted to a chloro group.

-

Introduction of the Anilino Moiety: The 4-chloroquinazoline is reacted with 3-chloro-4-fluoroaniline.

-

Introduction of the (S)-tetrahydrofuran-3-yloxy group: The hydroxyl group at the 7-position is alkylated with (R)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate.

-

Nitration and Reduction: The quinazoline ring is nitrated at the 6-position, followed by reduction of the nitro group to an amine.

-

Amide Coupling: The 6-amino group is acylated with (E)-4-(dimethylamino)but-2-enoyl chloride to complete the synthesis of afatinib.

Biological Activities and Therapeutic Applications

Fluorinated quinazolines have demonstrated a broad spectrum of biological activities, leading to their investigation and development for various therapeutic indications.

Anticancer Activity

The most prominent application of fluorinated quinazolines is in oncology, particularly as inhibitors of receptor tyrosine kinases (RTKs) involved in cancer cell proliferation and survival.

Gefitinib and afatinib are landmark drugs that exemplify the success of fluorinated quinazolines as anticancer agents. They primarily target the epidermal growth factor receptor (EGFR) and, in the case of afatinib, other members of the ErbB family of receptors, such as HER2. Mutations in the EGFR gene can lead to its constitutive activation, driving tumor growth in non-small cell lung cancer (NSCLC).

Signaling Pathways:

The binding of ligands like EGF to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation, survival, and angiogenesis. Fluorinated quinazoline inhibitors competitively bind to the ATP-binding site of the EGFR kinase domain, blocking these downstream signals.

The following table summarizes the in vitro activity of selected fluorinated quinazolines against various cancer cell lines.

| Compound/Drug | Target(s) | Cell Line | IC50 (µM) | Reference |

| Gefitinib | EGFR | A549 (NSCLC) | 0.015 | [3] |

| MCF-7 (Breast) | >10 | [3] | ||

| Afatinib | EGFR, HER2 | NCI-H1975 (NSCLC, L858R/T790M) | 0.01 | [4] |

| SK-BR-3 (Breast, HER2+) | 0.008 | [4] | ||

| Compound 1 | EGFR | A431 (Epidermoid) | 0.05 | [5] |

| Compound 2 | Aurora A Kinase | MCF-7 (Breast) | 5.12 | [6] |

Antimicrobial Activity

Fluorinated quinazolines have also emerged as promising candidates for the development of novel antimicrobial agents. Their mechanism of action can vary, but some have been shown to interfere with essential bacterial processes.

The following table presents the minimum inhibitory concentration (MIC) values for selected fluorinated quinazolines against various microbial strains.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound A | Staphylococcus aureus | 8 | [7] |

| Escherichia coli | 16 | [7] | |

| Compound B | Bacillus subtilis | 4 | [8] |

| Pseudomonas aeruginosa | 32 | [8] |

Anti-inflammatory Activity

The anti-inflammatory properties of fluorinated quinazolines have also been explored, with some derivatives showing potent inhibition of key inflammatory mediators.

The following table summarizes the in vitro anti-inflammatory activity of selected fluorinated quinazolines.

| Compound | Assay | IC50 (µM) | Reference |

| Compound C | COX-2 Inhibition | 0.25 | [2] |

| Compound D | LPS-induced NO production in RAW 264.7 cells | 5.8 |

Structure-Activity Relationships (SAR)

The development of fluorinated quinazolines has been heavily guided by understanding the relationship between their chemical structure and biological activity.

SAR for EGFR Inhibition

For 4-anilinoquinazoline-based EGFR inhibitors, several structural features are critical for potent activity:

-

The Quinazoline Core: Serves as the fundamental scaffold that anchors the molecule in the ATP-binding pocket of the EGFR kinase domain.

-

The 4-Anilino Moiety: This group is crucial for high-affinity binding. The 3-chloro-4-fluoro substitution pattern, as seen in gefitinib and afatinib, has been found to be optimal for potent inhibition.

-

Substituents at Positions 6 and 7: These positions are often modified to improve solubility and pharmacokinetic properties. Small alkoxy groups, such as methoxy, are generally well-tolerated. In second-generation inhibitors like afatinib, a Michael acceptor group is incorporated at this position to enable covalent bond formation with a cysteine residue in the active site, leading to irreversible inhibition.

Conclusion and Future Perspectives

The journey of fluorinated quinazolines from their early synthesis to their current status as life-saving medicines is a testament to the power of medicinal chemistry. The strategic incorporation of fluorine has played a pivotal role in optimizing the potency, selectivity, and pharmacokinetic profiles of these compounds. While the success in oncology is undeniable, the expanding exploration of their antimicrobial and anti-inflammatory activities suggests that the full therapeutic potential of this privileged scaffold is yet to be realized.

Future research in this area will likely focus on:

-

Overcoming Drug Resistance: Designing novel fluorinated quinazolines that can overcome acquired resistance mechanisms to current therapies, particularly in cancer.

-

Exploring New Biological Targets: Expanding the scope of biological targets for fluorinated quinazolines beyond kinase inhibition.

-

Development of Covalent and Allosteric Inhibitors: Designing next-generation inhibitors that offer enhanced selectivity and durability of response.

-

Application of Novel Synthetic Methodologies: Utilizing modern synthetic techniques to create more diverse and complex fluorinated quinazoline libraries for high-throughput screening.

The rich history and continued evolution of fluorinated quinazolines ensure that they will remain a cornerstone of drug discovery for years to come, offering hope for the treatment of a wide range of human diseases.

References

- 1. Fluorinated quinazolones III: synthesis and CNS depressant activity of fluorinated quinazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hrcak.srce.hr [hrcak.srce.hr]

- 6. researchgate.net [researchgate.net]

- 7. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Reactivity of the Chlorine Atom in 4-Chloro-8-fluoroquinazoline

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical reactivity of the chlorine atom in 4-Chloro-8-fluoroquinazoline. Due to the limited availability of data on this specific molecule, this guide draws upon established principles of quinazoline chemistry and data from closely related analogues. The information presented herein is intended to support research and development efforts in medicinal chemistry and drug discovery.

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved anticancer drugs.[1] The reactivity of substituted quinazolines is of significant interest to medicinal chemists for the synthesis of novel therapeutic agents. This compound is a halogenated quinazoline derivative with a chlorine atom at the 4-position, a primary site for functionalization, and a fluorine atom at the 8-position, which can modulate the electronic properties of the ring system and influence biological activity.

The key feature of 4-chloroquinazolines is the high reactivity of the chlorine atom at the 4-position towards nucleophilic aromatic substitution (SNAr).[2][3] This reactivity is attributed to the electron-withdrawing effect of the nitrogen atoms in the pyrimidine ring, which activates the C4 position for nucleophilic attack. This guide will delve into the synthesis, reactivity, and potential applications of this compound, with a focus on the displacement of the C4-chlorine atom.

Synthesis of this compound

A potential synthetic pathway is outlined below:

Caption: Proposed synthesis of this compound.

Reactivity of the Chlorine Atom at the 4-Position

The chlorine atom at the 4-position of the quinazoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reaction is the most common and synthetically useful transformation for 4-chloroquinazolines, allowing for the introduction of a wide variety of functional groups.[3][4]

The general mechanism for the SNAr reaction at the C4 position is depicted below:

Caption: General mechanism of SNAr at the 4-position of a quinazoline.

Nucleophilic Substitution with Amines (N-Arylation)

The reaction of 4-chloroquinazolines with primary and secondary amines is a widely employed method for the synthesis of 4-aminoquinazoline derivatives, which are precursors to many potent kinase inhibitors.[4][6]

Table 1: Examples of N-Arylation Reactions on 4-Chloroquinazoline Analogues

| 4-Chloroquinazoline Derivative | Amine Nucleophile | Reaction Conditions | Product | Yield (%) | Reference |

| 6-Bromo-4-chloro-2-phenylquinazoline | N-methyl-4-methoxyaniline | THF/H2O (1:1), Microwave, 10 min | 6-Bromo-N-methyl-N-(4-methoxyphenyl)-2-phenylquinazolin-4-amine | 90 | [4] |

| 4-Chloro-6-iodo-2-phenylquinazoline | N-methyl-3-methoxyaniline | THF/H2O (1:1), Microwave, 10 min | N-methyl-N-(3-methoxyphenyl)-6-iodo-2-phenylquinazolin-4-amine | 85 | [4] |

| 4-Chloroquinazoline | Aniline | Isopropanol, Reflux, 4 hr | 4-Anilinoquinazoline | Not specified | [3] |

| 4-Chloroquinazoline | Benzylamine | Isopropanol, TEA, Reflux, 4 hr | 4-(Benzylamino)quinazoline | Not specified | [3] |

Experimental Protocols

The following are generalized experimental protocols for nucleophilic aromatic substitution reactions on 4-chloroquinazolines based on the cited literature.

General Procedure for Microwave-Assisted N-Arylation[4]

-

To a microwave vial, add the 4-chloroquinazoline derivative (1.0 equiv).

-

Add the corresponding aniline or amine (1.2 equiv).

-

Add a solvent system of THF and water (1:1).

-

Seal the vial and heat in a microwave reactor to the specified temperature for the designated time.

-

After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Caption: Workflow for microwave-assisted N-arylation.

General Procedure for Conventional Heating N-Arylation[3]

-

Dissolve the 4-chloroquinazoline derivative in a suitable solvent (e.g., isopropanol).

-

Add the aniline or amine nucleophile. For less reactive amines, a base such as triethylamine (TEA) may be added.

-

Heat the reaction mixture to reflux for the specified duration.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate upon cooling and can be collected by filtration.

-

Alternatively, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Biological Relevance and Signaling Pathways

Quinazoline derivatives are well-known as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[1][7][8] Dysregulation of the EGFR signaling pathway is implicated in the development and progression of various cancers.[9] 4-Anilinoquinazolines, synthesized from 4-chloroquinazolines, are a prominent class of EGFR inhibitors.[10]

The EGFR signaling pathway is a complex cascade of events initiated by the binding of a ligand (e.g., EGF) to the receptor, leading to receptor dimerization, autophosphorylation, and activation of downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways. These pathways ultimately regulate gene expression and cellular processes like proliferation, survival, and migration.

Caption: Simplified EGFR signaling pathway.

Conclusion

The chlorine atom at the 4-position of this compound is a highly reactive site for nucleophilic aromatic substitution, providing a versatile handle for the synthesis of a diverse range of functionalized quinazoline derivatives. The methodologies outlined in this guide, based on analogous compounds, offer a solid foundation for the design and synthesis of novel compounds for drug discovery and development. The established importance of the 4-aminoquinazoline scaffold as a core element of EGFR inhibitors underscores the potential of this compound as a valuable building block in the quest for new anticancer therapeutics. Further experimental investigation into the specific reactivity and synthetic applications of this compound is warranted to fully explore its potential.

References

- 1. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]

- 7. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

4-Chloro-8-fluoroquinazoline safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of 4-Chloro-8-fluoroquinazoline

Disclaimer: This document provides a comprehensive overview of the safety and handling precautions for this compound based on available data for structurally similar compounds. No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. Therefore, the information presented herein is extrapolated from related quinoline and quinazoline derivatives and should be used as a guide for trained professionals only. All laboratory work should be conducted with a thorough understanding of the potential hazards and after consulting a specific, verified SDS for the compound in use.

Introduction

This compound is a halogenated quinazoline derivative. Such compounds are valuable intermediates in medicinal chemistry and drug development, often serving as building blocks for the synthesis of bioactive molecules, including potential anticancer agents.[1] The presence of chloro and fluoro substituents on the quinazoline core influences its reactivity and potential biological activity.[2][3] Understanding the safety and handling precautions for this class of compounds is critical for ensuring the well-being of researchers and the integrity of experimental work.

Hazard Identification and Classification

Based on data for analogous compounds like 4-chloro-8-fluoroquinoline and other chlorinated quinazolines, this compound is anticipated to possess the following hazards.

Potential Health Hazards:

-

Skin Corrosion/Irritation: Causes skin irritation.[6] Avoid contact with skin.[7][8]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation or damage.[4][6] Avoid contact with eyes.[7][8]

-

Respiratory Irritation: May cause respiratory irritation.[6][9] Avoid breathing dust.[7][8][10]

Environmental Hazards:

-

Structurally similar compounds are noted as being very toxic to aquatic life with long-lasting effects.[7][11]

Physical and Chemical Properties

| Property | Value (for 4-Chloro-8-fluoroquinoline) | Source |

| CAS Number | 63010-72-0 | [2][3][6][12][13] |

| Molecular Formula | C₉H₅ClFN | [2][3][12][13] |

| Molecular Weight | 181.59 g/mol | [2][3][12][13] |

| Appearance | White to light yellow powder/crystal | [2][3][13] |

| Melting Point | 90-101 °C | [2][14] |

| Solubility | Sparingly soluble in water, more soluble in organic solvents. | [3] |

Exposure Controls and Personal Protection

To minimize exposure to this compound, the following engineering controls and personal protective equipment (PPE) are recommended.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[7][8][15]

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

| Protection Type | Recommendations | Source |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. | [5][7] |

| Skin Protection | Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact. | [5][7][8][11] |

| Respiratory Protection | If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter. | [5][7][9] |

Handling and Storage

Safe Handling:

-

Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[7][11]

-

Do not breathe dust, fumes, or vapors.[7]

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.[5][7][15]

-

Incompatible materials include strong oxidizing agents, acid anhydrides, and acid chlorides.[5][7]

First-Aid Measures

In the event of exposure, follow these first-aid guidelines and seek immediate medical attention.

| Exposure Route | First-Aid Measures | Source |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. | [5][7][11] |

| Skin Contact | Take off immediately all contaminated clothing. Wash skin with plenty of soap and water. | [7][11] |

| Eye Contact | Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. | [7][11] |

| Ingestion | Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately. | [5][8][11] |